molecular formula C21H27ClN4O B2441322 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1286702-88-2

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No.: B2441322
CAS No.: 1286702-88-2
M. Wt: 386.92
InChI Key: LHQYRXMISMTBHY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a cyclopentyl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The cyclopentyl group is a cycloalkane with a molecular formula of C5H9 and consists of a five-membered ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the cyclopentyl group could introduce some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms it contains would all play a role .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Structure Characterisation : Novel pyrazole carboxamide derivatives, including those containing piperazine moiety, have been synthesized, with their structures confirmed by IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis. These compounds are structurally related to the one , indicating potential applications in the synthesis and structural analysis of similar complex organic compounds (Lv, Ding, & Zhao, 2013).

Molecular Interaction and Receptor Analysis

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study on a similar compound revealed its potent and selective antagonism for the CB1 cannabinoid receptor. The use of molecular orbital methods and comparative molecular field analysis (CoMFA) in this research suggests the potential of the compound for detailed receptor interaction studies, which could be relevant in pharmacological research (Shim et al., 2002).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Agents : Pyrazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs and good to excellent antimicrobial activity. This suggests that the compound may have similar potential applications in the development of antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Receptor Antagonism in Pain Management

  • σ1 Receptor Antagonist for Pain Treatment : Research on a pyrazole compound as a σ1 receptor antagonist for pain treatment highlights the potential use of similar compounds in developing new pain management drugs. The compound showed high solubility, stability, and effective antinociceptive properties in animal models (Díaz et al., 2020).

Antituberculosis and Anticancer Studies

  • Antituberculosis and Anticancer Derivatives : The synthesis of derivatives of compounds similar to the one has shown significant antituberculosis and anticancer activity. This suggests its potential application in the synthesis of novel therapeutic agents for treating tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in initial tests, it could be further optimized and studied for potential use in various areas, such as medicinal chemistry .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c22-19-6-4-18(5-7-19)21(8-1-2-9-21)20(27)25-15-12-24(13-16-25)14-17-26-11-3-10-23-26/h3-7,10-11H,1-2,8-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQYRXMISMTBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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